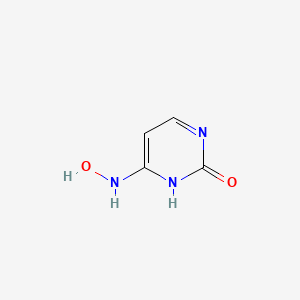

6-Hydroxylaminouracil

Overview

Description

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Aminouracil and its derivatives are versatile heterocyclic compounds and are frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings . These compounds can serve to address biological and pharmacological targets .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are important in the synthesis of natural products and pharmaceuticals by forming heterocyclic molecular frameworks with generally high atom-economy in a single reaction step . 6-Aminouracil plays a significant role in these reactions .

Synthesis of Pyrido-pyrimidines

6-Aminouracil is used in the synthesis of pyrido-pyrimidines . These compounds have shown a broad spectrum of pharmacological and biological activities .

Synthesis of Pyrimido-pyrimidines

6-Aminouracil is also used in the synthesis of pyrimido-pyrimidines . These derivatives have presented a remarkably broad spectrum of pharmacological and biological activities .

Synthesis of Pyrrolo-pyrimidines

Pyrrolo-pyrimidines are another class of compounds synthesized using 6-Aminouracil . These compounds have shown potential in various biological applications .

Synthesis of Substituted and Fused 6-Aminouracil Derivatives

6-Aminouracil is used to synthesize substituted and fused 6-Aminouracil derivatives . These derivatives have shown a wide range of pharmacological and biological activities .

Synthesis of Fused Spirooxindole Derivatives

6-Aminouracil is used as a starting material in the synthesis of various heterocyclic structures such as fused spirooxindole derivatives . These compounds have shown potential in various biological applications .

Synthesis of Various Organic Compounds

There is a wide range of multicomponent reactions that include 6-aminouracil in the synthesis of various organic compounds . This makes 6-Aminouracil a versatile compound in organic chemistry .

properties

IUPAC Name |

6-(hydroxyamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFEPYJMKWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxylaminouracil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main reaction pathway described for 6-hydroxylaminouracil in the provided research?

A1: The research primarily focuses on the cyclization reactions of 6-hydroxylaminouracil to form fused heterocyclic systems. [, ] For instance, reacting 6-hydroxylaminouracil with nitrophenyl isothiocyanates produces novel purine derivatives. [] Another study details the synthesis of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide from 1,3-dimethyl-6-hydroxylaminouracil using nitrosative and nitrative cyclization methods. [] These reactions highlight the versatility of 6-hydroxylaminouracil as a building block in organic synthesis.

Q2: Are there any alternative synthesis routes for the compounds derived from 6-hydroxylaminouracil described in these papers?

A2: Yes, the research on 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide describes its synthesis using both nitrosative and nitrative cyclization of 1,3-dimethyl-6-hydroxylaminouracil. [] This suggests that different reaction conditions and reagents can lead to the same final product. Exploring alternative synthetic routes could be beneficial for optimizing reaction yields, reducing costs, or accessing different isomers or derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1207825.png)